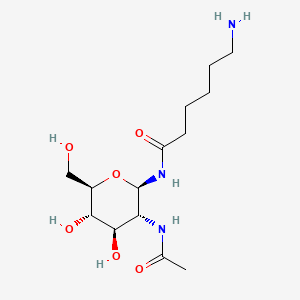

2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine is a compound known for its hexosaminidase activity. This compound is a human liver enzyme that catalyzes the cleavage of the terminal alpha-1,4 linkage between N-acetylglucosamine and D-glucose residues from the nonreducing end of the beta 1,4 linked N-acetylglucosamine molecule .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine involves the reaction of N-acetylglucosamine with epsilon-aminocaproic acid. The reaction typically requires the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of the amide bond between the two molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling agents under controlled conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine involves its role as a hexosaminidase enzyme. It catalyzes the cleavage of the terminal alpha-1,4 linkage between N-acetylglucosamine and D-glucose residues. This enzymatic activity is crucial for the degradation of glycoproteins and glycolipids, which are essential for various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Acetylglucosamine: A monosaccharide derivative of glucose, similar in structure but lacking the aminocaproyl group.

N-Acetylgalactosamine: Another monosaccharide similar to N-acetylglucosamine but with a different stereochemistry.

Uniqueness

2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine is unique due to its specific hexosaminidase activity and its ability to act as a ligand in affinity chromatography. Its structure allows it to participate in specific enzymatic reactions that are not possible with other similar compounds .

Biologische Aktivität

2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine, also known as a derivative of N-acetylglucosamine, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, effects on cellular processes, and implications in various biological systems.

Chemical Structure and Properties

The compound has a molecular formula of C12H21N3O8 and a molecular weight of 335.31 g/mol. Its structure features an acetamido group and a deoxy sugar moiety, contributing to its biological activity.

Research indicates that 2-acetamido derivatives can influence several metabolic pathways:

- Glycosaminoglycan Synthesis : Studies have shown that various analogs of 2-acetamido-2-deoxy-D-glucose affect the incorporation of glucosamine into glycosaminoglycans (GAGs). For instance, certain acetylated analogs exhibit concentration-dependent inhibition of D-[3H]glucosamine incorporation into GAGs, suggesting competitive inhibition in metabolic pathways related to GAG synthesis .

- Protein Synthesis : The compound's analogs have been observed to inhibit total protein synthesis in cultured cells. This inhibition is mediated by mechanisms such as uridine trapping, which depletes UTP pools necessary for protein synthesis .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Case Studies

- Hepatocyte Studies : In vitro studies using primary hepatocytes demonstrated that certain 2-acetamido analogs significantly reduced the incorporation rates of glucosamine and sulfate into cellular glycoconjugates without affecting total protein synthesis significantly. This suggests a targeted effect on specific metabolic pathways rather than a broad cytotoxic effect .

- Clinical Implications : The identification of this compound in urine has been linked to metabolic disorders such as aspartylglycosaminuria, where it serves as a biomarker for diagnosis and monitoring disease progression .

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-aminohexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O6/c1-8(19)16-11-13(22)12(21)9(7-18)23-14(11)17-10(20)5-3-2-4-6-15/h9,11-14,18,21-22H,2-7,15H2,1H3,(H,16,19)(H,17,20)/t9-,11-,12-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQMXQHRYQBRAG-DKTYCGPESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1NC(=O)CCCCCN)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)CCCCCN)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.